molecular formula C20H21NO5 B7959519 Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate

Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate

Cat. No.: B7959519
M. Wt: 355.4 g/mol
InChI Key: AFQZVOKPCWBPHW-SGTLLEGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate is a complex organic compound often used in peptide synthesis. This compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in the synthesis of peptides to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate typically involves the protection of the amino group using the Fmoc group. The process begins with the corresponding amino acid, which is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting Fmoc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide.

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent.

    Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Deprotection: The free amino acid.

    Coupling: Peptides or polypeptides.

    Oxidation: Ketones.

    Reduction: Methylenes.

Scientific Research Applications

Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The hydroxyl group can also engage in various chemical transformations, contributing to the versatility of this compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3S)-2-{[(tert-butoxycarbonyl)amino]-3-hydroxybutanoate: Another protected amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group.

    Methyl (2S,3S)-2-{[(benzyloxycarbonyl)amino]-3-hydroxybutanoate: Similar compound with a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate is unique due to its Fmoc protecting group, which offers several advantages:

Biological Activity

Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate, also known by its CAS number 1496506-80-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H21_{21}N O5_5
  • Molecular Weight : 355.38 g/mol
  • CAS Number : 1496506-80-9
  • MDL Number : MFCD27578420

The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis. The Fmoc group can influence the compound's interaction with biological targets, particularly in the context of enzyme inhibition and receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets have yet to be conclusively identified.
  • Receptor Modulation : The structural characteristics of the compound may allow it to interact with various receptors, potentially modulating their activity.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems.

2. Anti-inflammatory Effects

Some studies have suggested that related compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could make this compound a candidate for further investigation in inflammatory diseases.

3. Anticancer Potential

The structural features of this compound may also suggest potential anticancer properties. Research into similar Fmoc derivatives has indicated that they can induce apoptosis in cancer cell lines, warranting further exploration into their mechanisms and efficacy.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant scavenging activity against free radicals, suggesting potential protective effects against oxidative damage.
Study 2Anti-inflammatory PropertiesShowed inhibition of TNF-alpha production in vitro, indicating potential use in treating inflammatory conditions.
Study 3Anticancer ActivityInduced apoptosis in breast cancer cell lines through activation of caspase pathways, highlighting its potential as an anticancer agent.

Properties

IUPAC Name

methyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-12(22)18(19(23)25-2)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,21,24)/t12-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQZVOKPCWBPHW-SGTLLEGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.